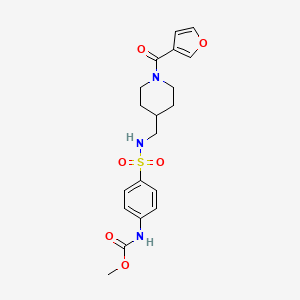
methyl (4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H23N3O6S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in the compound structure can be an essential synthetic strategy in the search for new drugs to combat microbial resistance. This compound could be investigated for its efficacy as an antibacterial agent, potentially leading to the development of new medications.
Antifungal and Antiviral Research
The furan ring is associated with antifungal and antiviral activities . Research into the applications of this compound in treating fungal and viral infections could provide valuable insights into new therapeutic approaches, especially in cases where current treatments are ineffective.
Anti-inflammatory and Analgesic Applications
Compounds containing furan have shown anti-inflammatory and analgesic effects . This suggests that methyl (4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate could be used in the development of new anti-inflammatory and pain-relief medications.
Anticancer Research
Furan derivatives have been explored for their anticancer properties . This compound’s potential to inhibit cancer cell growth could be studied across various types of cancer, contributing to the field of oncology and the development of novel cancer treatments.
Neuroprotective Effects
The compound’s structure hints at possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Research could focus on its application in conditions such as Parkinson’s disease and Alzheimer’s disease.
Development of Diagnostic Agents
Due to the unique structural features of furan derivatives, there is potential for this compound to be used in the development of diagnostic agents . It could be part of imaging compounds or contrast agents in medical diagnostics, aiding in the detection and monitoring of various diseases.
Synthesis of Polysubstituted Furans
The compound could serve as a precursor in the synthesis of polysubstituted furans, which are valuable in medicinal chemistry for creating diverse pharmacologically active molecules .
Biomass Conversion and Green Chemistry
Furan derivatives are pivotal in the conversion of biomass into valuable chemicals . This compound could be explored within the context of green chemistry for its potential to be derived from or converted into bio-based materials, contributing to sustainable practices in chemical manufacturing.
properties
IUPAC Name |
methyl N-[4-[[1-(furan-3-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-19(24)21-16-2-4-17(5-3-16)29(25,26)20-12-14-6-9-22(10-7-14)18(23)15-8-11-28-13-15/h2-5,8,11,13-14,20H,6-7,9-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKMRODWVWGDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2921574.png)
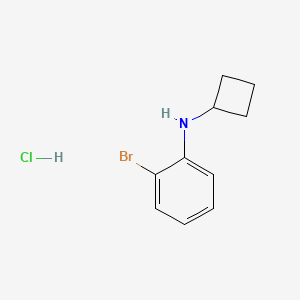

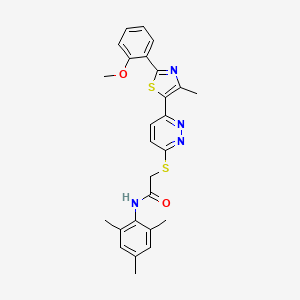
![9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
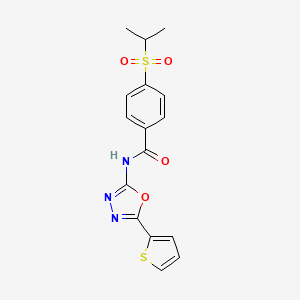
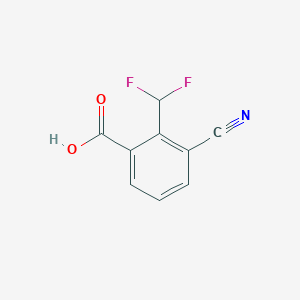
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921585.png)
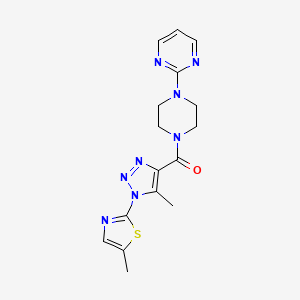
![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)

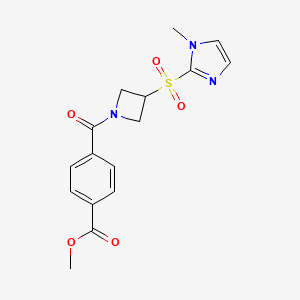
![3-(2,6-dichlorophenyl)-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2921596.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2921597.png)